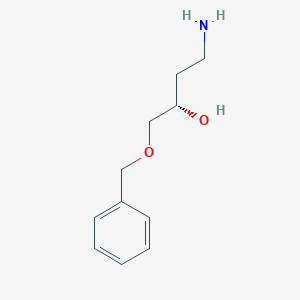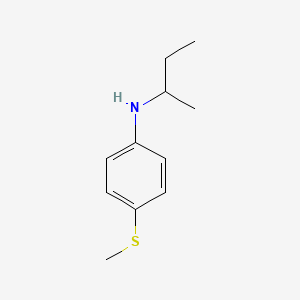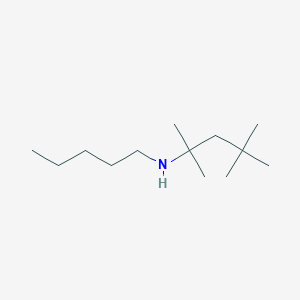
5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid is a heterocyclic compound featuring a morpholine ring and an oxolane ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid typically involves the reaction of morpholine with oxalyl chloride, followed by cyclization with a suitable diol. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid include:
Morpholine derivatives: Compounds with similar morpholine rings, such as morpholine-4-carboxylic acid.
Oxolane derivatives: Compounds with similar oxolane rings, such as oxolane-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combined morpholine and oxolane rings, which confer distinct chemical and biological properties. This dual-ring structure allows the compound to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual ring counterparts .
Propiedades
Fórmula molecular |
C10H15NO5 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO5/c12-9(11-3-5-15-6-4-11)7-1-2-8(16-7)10(13)14/h7-8H,1-6H2,(H,13,14) |
Clave InChI |
VGGGLWGQKBUEEY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1C(=O)N2CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)

![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)




![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)




![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
